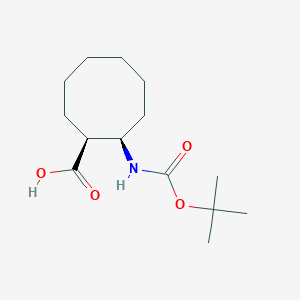

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a cyclic amino acid with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. This compound is used in pharmaceutical and chemical research due to its unique structure and properties.

Méthodes De Préparation

Analyse Des Réactions Chimiques

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce or modify functional groups on the cyclooctane ring.

Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Applications De Recherche Scientifique

Example of Synthesis

A common method involves reacting cyclooctanecarboxylic acid with a Boc-protected amine under acidic conditions to yield the target compound. The reaction conditions can vary depending on the specific reagents and solvents used .

Drug Development

Cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid is explored as a building block for the synthesis of peptide-based drugs. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Peptide Synthesis

The compound serves as an intermediate in the synthesis of cyclic peptides, which are known for their stability and resistance to proteolytic enzymes. This stability makes them attractive candidates for therapeutic agents .

Bioconjugation

Due to its functional groups, this compound can be utilized in bioconjugation techniques, linking biomolecules such as proteins and nucleic acids for drug delivery systems or diagnostic applications .

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study 1 | Synthesis of cyclic peptides using Boc-cis-COOH | Demonstrated enhanced stability and bioactivity compared to linear peptides. |

| Study 2 | Application in drug delivery systems | Showed effective targeting of cancer cells with reduced side effects. |

| Study 3 | Bioconjugation with antibodies | Improved binding affinity and specificity for tumor antigens. |

Mécanisme D'action

The mechanism by which cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to achieve the desired product.

Comparaison Avec Des Composés Similaires

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can be compared with other similar compounds such as:

cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid: This compound has an additional methyl group on the cyclohexane ring.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.

Activité Biologique

Cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The compound has the following chemical formula: C12H21N1O4, with a molecular weight of 243.30 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and the formation of the cyclooctane ring. Various synthetic methods have been explored, including:

- Epoxidation : This method involves converting double bonds in cyclooctene derivatives to epoxides, which can then be further functionalized.

- Halocyclofunctionalization : This approach introduces halogen atoms into the cyclooctane structure, facilitating further modifications.

These methods allow for the creation of diverse derivatives that can exhibit different biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi. For example, bicyclic β-amino acids have been noted for their ability to inhibit the growth of certain pathogens by disrupting cell membrane integrity .

- Antitumor Properties : Certain β-amino acid derivatives have been studied for their potential to induce apoptosis in cancer cells. For instance, compounds that mimic natural amino acids can interfere with cancer cell metabolism and growth .

- Neuroactive Effects : There is evidence suggesting that bicyclic amino acids may influence neurotransmitter systems and could be investigated for their potential use in treating neurological disorders .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Study on Bicyclic Amino Acids : Research demonstrated that bicyclic β-amino acids could block nonpolar amino acid transport across cell membranes and stimulate insulin secretion, indicating a role in metabolic regulation .

- Antiviral Agents : Dihydroxylated derivatives of bicyclic amino acids have been evaluated as scaffolds for antiviral agents, showing promise in inhibiting viral replication .

Data Table: Biological Activities of Related Compounds

Propriétés

Numéro CAS |

1013980-15-8 |

|---|---|

Formule moléculaire |

C14H25NO4 |

Poids moléculaire |

271.35 g/mol |

Nom IUPAC |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

Clé InChI |

XCJDZYKLPCSUNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.